molecular formula C13H15N5O B6428264 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide CAS No. 2034507-99-6

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B6428264
CAS No.: 2034507-99-6
M. Wt: 257.29 g/mol
InChI Key: XAGIWCHKJZSOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide typically involves multi-step organic reactions

    Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dicarbonyl compounds.

    Preparation of Imidazole Intermediate: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The pyrazine and imidazole intermediates are coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Introduction of Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)benzamide: A compound with a similar pyrazine ring but different functional groups.

    2-(pyrazin-2-yl)-1H-imidazole: A compound with a similar pyrazine and imidazole structure but lacking the cyclopropane carboxamide group.

    Cyclopropanecarboxamide derivatives: Compounds with a similar cyclopropane carboxamide group but different heterocyclic rings.

Uniqueness

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide is unique due to its combination of a pyrazine ring, an imidazole ring, and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(10-1-2-10)17-6-8-18-7-5-16-12(18)11-9-14-3-4-15-11/h3-5,7,9-10H,1-2,6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGIWCHKJZSOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.